molecular formula C12H15BrN2O3 B10872453 5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide

5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide

Cat. No.: B10872453
M. Wt: 315.16 g/mol
InChI Key: OABSWWKBWDCUKQ-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide is a chemical compound with the following structural formula:

C8H10BrNO3\text{C}_8\text{H}_{10}\text{BrNO}_3 C8​H10​BrNO3​

This compound belongs to the furan class of heterocyclic compounds. It contains a furan ring (a five-membered ring containing one oxygen atom) and a carboxamide functional group. The bromine atom is attached to the furan ring, and the cyclopentylamino group is linked to the carbonyl carbon of the carboxamide.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles (e.g., amines, alcohols) to form different derivatives.

    Reduction Reactions: Reduction of the carbonyl group could yield the corresponding alcohol.

    Oxidation Reactions: Oxidation of the furan ring or the amine group may lead to new functional groups.

    Amide Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the carboxylic acid and the corresponding amine.

Common reagents and conditions used in these reactions would depend on the specific transformation.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as antimicrobial or anticancer activity.

    Materials Science: Exploring its use as a building block for novel materials.

    Biological Studies: Assessing its effects on cellular processes.

Mechanism of Action

The exact mechanism by which 5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide exerts its effects remains unknown. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers may compare this compound with other furan derivatives or carboxamides to highlight its uniqueness.

Similar Compounds::

Biological Activity

5-Bromo-N-(2-(cyclopentylamino)-2-oxoethyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound is characterized by:

  • A furan ring which contributes to its reactivity.
  • A carboxamide functional group that enhances its interaction with biological targets.
  • A cyclopentylamino side chain , which may influence binding affinity and specificity.

These structural elements are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Enzyme Inhibition

Preliminary studies suggest that this compound may exhibit significant enzyme inhibition. The binding affinity to various enzymes can be influenced by the furan ring and carboxamide moiety. These interactions may lead to the modulation of enzyme activity, which is critical for therapeutic efficacy.

Interaction with Receptors

Research indicates that this compound could interact with specific receptors, potentially modulating their function. High-throughput screening methods have been employed to evaluate its efficacy against various receptor targets, revealing promising activity that warrants further investigation into its pharmacological profile.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential mechanisms of action for this compound:

  • Antimicrobial Activity :
    • A study assessed the compound's effectiveness against bacterial strains, indicating potential antimicrobial properties .
    • The results demonstrated inhibition against specific pathogens, suggesting its utility in treating infections.
  • Anticancer Potential :
    • Research has indicated that compounds with similar structures exhibit anticancer activity through apoptosis induction in cancer cells.
    • Further studies are needed to confirm if this compound shares this property.

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted.

Compound NameStructureBiological ActivityNotes
5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamideStructureModerate antimicrobial activitySimilar furan structure but different side chains
5-Bromo-N-(2-oxoindolin-3-ylidene)furan-2-carbohydrazideStructureAnticancer properties observedDifferent functional groups alter activity

This table highlights how variations in structure can lead to differences in biological activity, emphasizing the need for targeted research on this compound.

Future Research Directions

Given the preliminary findings regarding the biological activity of this compound, several research avenues are recommended:

  • In-depth Mechanistic Studies : Investigating the binding mechanisms and pathways involved in its biological effects.
  • Expanded Pharmacological Profiling : Testing against a broader range of biological targets to fully elucidate its therapeutic potential.
  • Clinical Trials : If preclinical studies show promise, advancing towards clinical trials to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

5-bromo-N-[2-(cyclopentylamino)-2-oxoethyl]furan-2-carboxamide

InChI

InChI=1S/C12H15BrN2O3/c13-10-6-5-9(18-10)12(17)14-7-11(16)15-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,14,17)(H,15,16)

InChI Key

OABSWWKBWDCUKQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CNC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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